molecular formula C13H20N2O B1370511 1-(4-Methoxybenzyl)piperidin-3-amine

1-(4-Methoxybenzyl)piperidin-3-amine

Cat. No.: B1370511
M. Wt: 220.31 g/mol
InChI Key: LBMGSIVSAWHALC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidin-3-amine is a piperidine derivative featuring a 4-methoxybenzyl substituent at the nitrogen atom of the piperidine ring and an amine group at the 3-position. Its hydrochloride salt form (C₁₃H₂₁ClN₂O) has a molecular weight of 256.77 g/mol and is available under CAS numbers 1353945-93-3 and 1353980-07-0 . The compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antitumor agents. For instance, it is used to develop indole derivatives with pyrazole moieties that exhibit tumor cell-growth inhibition in vitro .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-6-4-11(5-7-13)9-15-8-2-3-12(14)10-15/h4-7,12H,2-3,8-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMGSIVSAWHALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256411
Record name 1-[(4-Methoxyphenyl)methyl]-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956722-46-6
Record name 1-[(4-Methoxyphenyl)methyl]-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956722-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing substituents (Cl, F) in analogues, influencing electronic distribution and target interactions .
  • Solubility and Stability : Salt forms (hydrochloride, sulfate) improve aqueous solubility, critical for drug delivery . Fluorinated analogues may exhibit better metabolic stability due to resistance to oxidative degradation .

Piperidine Ring Modifications

Compound Name Structural Variation Molecular Formula Key Properties/Applications Evidence ID
1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine Acetyl group at 4-position C₁₅H₂₂N₂O₂ Amide linkage broadens pharmacological scope (antimicrobial, antiviral)
(3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine Benzyl + methyl substituents C₁₄H₂₂N₂ Stereochemical specificity (R,R configuration) enhances receptor selectivity
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine Pyrimidine ring substituent C₁₂H₁₈N₄ Pyrimidine moiety common in kinase inhibitors; cyclopropyl group improves metabolic resistance

Key Observations :

  • Heterocyclic Additions : Pyrimidine or pyrazole substituents (e.g., 1780216-65-0) expand applications in kinase or enzyme inhibition .

Piperazine vs. Piperidine Derivatives

Compound Name Core Structure Molecular Formula Key Properties/Applications Evidence ID
This compound Piperidine C₁₃H₂₁ClN₂O Higher basicity (pKa ~10.6) due to piperidine ring
N-(4-Chloro-3-nitrobenzylidene)-4-(2-methoxyphenyl)piperazin-1-amine Piperazine C₁₈H₁₈ClN₅O₂ Piperazine reduces basicity (pKa ~8.5); nitro group enhances redox activity

Key Observations :

  • Basicity : Piperidine derivatives generally exhibit higher basicity than piperazine analogues, affecting ionization and bioavailability .

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